(R)-Monepantel

説明

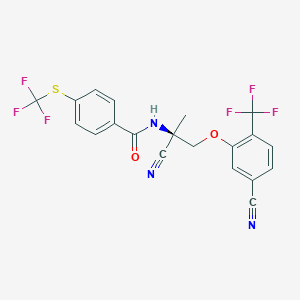

Structure

3D Structure

特性

CAS番号 |

887148-70-1 |

|---|---|

分子式 |

C20H13F6N3O2S |

分子量 |

473.4 g/mol |

IUPAC名 |

N-[(2R)-2-cyano-1-[5-cyano-2-(trifluoromethyl)phenoxy]propan-2-yl]-4-(trifluoromethylsulfanyl)benzamide |

InChI |

InChI=1S/C20H13F6N3O2S/c1-18(10-28,11-31-16-8-12(9-27)2-7-15(16)19(21,22)23)29-17(30)13-3-5-14(6-4-13)32-20(24,25)26/h2-8H,11H2,1H3,(H,29,30)/t18-/m1/s1 |

InChIキー |

WTERNLDOAPYGJD-GOSISDBHSA-N |

異性体SMILES |

C[C@](COC1=C(C=CC(=C1)C#N)C(F)(F)F)(C#N)NC(=O)C2=CC=C(C=C2)SC(F)(F)F |

正規SMILES |

CC(COC1=C(C=CC(=C1)C#N)C(F)(F)F)(C#N)NC(=O)C2=CC=C(C=C2)SC(F)(F)F |

製品の起源 |

United States |

Foundational & Exploratory

(R)-Monepantel: A Technical Guide to its Mechanism of Action on Nematode Ion Channels

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

(R)-Monepantel, the active enantiomer of the anthelmintic drug Monepantel (B609222), represents a distinct class of amino-acetonitrile derivatives (AADs) with a unique mechanism of action against a broad spectrum of parasitic nematodes. This technical guide provides an in-depth exploration of its molecular interactions with nematode-specific ion channels, detailing the current understanding of its mode of action, the experimental methodologies used to elucidate this mechanism, and the quantitative data supporting these findings. The primary target of this compound is a nematode-specific subclass of acetylcholine-gated ion channels, specifically the ACR-23 receptor in Caenorhabditis elegans and its ortholog, MPTL-1, in parasitic species like Haemonchus contortus.[1][2][3][4][5] Its action on these channels leads to irreversible activation, causing spastic paralysis and subsequent expulsion of the parasite from its host.[3][5][6] This guide is intended to be a comprehensive resource for researchers in parasitology, neurobiology, and drug development, providing the foundational knowledge necessary to advance research in this area.

The Molecular Target: A Nematode-Specific Ion Channel

The primary molecular target of this compound has been identified as a homopentameric ligand-gated ion channel belonging to the DEG-3 subfamily of nicotinic acetylcholine (B1216132) receptors (nAChRs).[1][2] In the model organism C. elegans, this receptor is known as ACR-23, while in the economically significant gastrointestinal parasite of sheep, Haemonchus contortus, the homologous protein is designated MPTL-1.[2][4] These channels are exclusive to nematodes, a key factor contributing to the high therapeutic index of Monepantel and its low toxicity in vertebrate hosts.[4][7]

Cryo-electron microscopy studies have revealed that ACR-23 forms a homopentameric channel.[1][8][9][10] While the natural ligand, betaine (B1666868), binds at the conventional neurotransmitter sites in the extracellular domain, this compound binds to an allosteric site located within the transmembrane domain of the receptor.[1][8][10]

Mechanism of Action: Allosteric Modulation and Direct Agonism

The interaction of this compound with the ACR-23/MPTL-1 channel is multifaceted and concentration-dependent.

-

Positive Allosteric Modulator: At low nanomolar concentrations, this compound acts as a positive allosteric modulator. It enhances the activity of the channel in the presence of the natural agonist, leading to a prolonged open state.[6]

-

Direct Agonist: At higher micromolar concentrations, this compound can directly activate the channel in the absence of the primary agonist, behaving as a "superagonist".[11][12]

This dual action results in an irreversible opening of the ion channel, leading to a constant and uncontrolled influx of cations (primarily Na⁺ and K⁺) into the nematode's muscle cells.[11][12] This sustained ion flux causes membrane depolarization, leading to hypercontraction of the body wall muscles, spastic paralysis, and ultimately, the death or expulsion of the nematode from its host.[3][5][6]

Signaling Pathway of this compound Action

Caption: Signaling pathway of this compound leading to nematode paralysis.

Quantitative Data on this compound Activity

The efficacy of this compound varies across different nematode species and is directly correlated with the presence and sensitivity of the ACR-23/MPTL-1 ortholog. The following tables summarize key quantitative data from various studies.

| Nematode Species | Receptor Target | Assay Type | Parameter | Value | Reference |

| C. elegans | ACR-23 | Electrophysiology (HEK293 cells) | EC₅₀ | 2.13 µM | [10][12] |

| C. elegans & other Caenorhabditis spp. | ACR-23/MPTL-1 like | In vitro sensitivity | EC₅₀ | <1.25 µM | [2][13] |

| Pristionchus pacificus | Lacks ACR-23/MPTL-1 homolog | In vitro sensitivity | EC₅₀ | >43 µM | [2][4][13] |

| Strongyloides ratti | Remote homolog of ACR-23/MPTL-1 | In vitro sensitivity | EC₅₀ | >43 µM | [2][13] |

| Ancylostoma ceylanicum (adults) | Not specified | In vitro | IC₅₀ | 1.7 µg/ml | [14] |

| Trichuris muris (L3 larvae) | Not specified | In vitro | IC₅₀ | 78.7 µg/ml | [14] |

| Receptor Subtype | Host Organism | Expression System | Parameter | Value | Reference |

| Asu-ACR-16 | Ascaris suum | Xenopus oocytes | IC₅₀ | 1.6 ± 3.1 nM and 0.2 ± 2.3 µM | [6] |

| Ode pyrantel/tribendimidine receptor | Oesophagostomum dentatum | Xenopus oocytes | IC₅₀ | 1.7 ± 0.7 µM | [6] |

| Ode levamisole (B84282) receptor | Oesophagostomum dentatum | Xenopus oocytes | IC₅₀ | 5.0 ± 0.5 µM | [6] |

Experimental Protocols

The elucidation of this compound's mechanism of action has relied on a combination of sophisticated experimental techniques. This section provides an overview of the key methodologies.

Two-Electrode Voltage Clamp (TEVC) Electrophysiology in Xenopus oocytes

This is the primary technique used to functionally characterize the effect of this compound on heterologously expressed nematode ion channels.

Objective: To measure the ion flow across the oocyte membrane in response to the application of this compound, thereby determining its effect on the expressed ion channels.

Methodology:

-

Oocyte Preparation: Xenopus laevis oocytes are surgically harvested and defolliculated.

-

cRNA Injection: cRNA encoding the nematode ion channel subunit of interest (e.g., ACR-23, MPTL-1) is injected into the oocytes. The oocytes are then incubated for 2-5 days to allow for protein expression.

-

Electrophysiological Recording:

-

An oocyte expressing the channel is placed in a recording chamber and perfused with a standard saline solution.

-

Two microelectrodes, one for voltage sensing and one for current injection, are inserted into the oocyte.[15][16][17]

-

The membrane potential is clamped at a holding potential (typically -60 mV to -80 mV).[18]

-

A solution containing the agonist (e.g., acetylcholine, choline, or this compound) is perfused over the oocyte.

-

The resulting current generated by the flow of ions through the channels is recorded.

-

-

Data Analysis: The recorded currents are analyzed to determine parameters such as EC₅₀ (for agonists) and IC₅₀ (for antagonists), as well as to characterize the kinetics of channel activation and desensitization.

Experimental Workflow for TEVC

Caption: Workflow for Two-Electrode Voltage Clamp (TEVC) experiments.

C. elegans Locomotion and Motility Assays

These in vivo assays are used to assess the physiological effect of this compound on the whole organism.

Objective: To quantify the effect of this compound on nematode movement and paralysis.

Methodology:

-

Worm Synchronization: A population of C. elegans is synchronized to obtain worms at the same developmental stage (e.g., L4 larvae or young adults).[19] This is typically achieved by bleaching gravid adults to isolate eggs, which then hatch and develop in a synchronized manner.[19]

-

Drug Exposure: Synchronized worms are placed in 96-well plates containing liquid S-medium, E. coli as a food source, and varying concentrations of this compound.[20]

-

Motility Tracking: The movement of the worms is recorded over time using an automated tracking system, such as an infrared-based motility tracker.[19]

-

Data Analysis: The recorded movements are analyzed to quantify parameters such as the frequency of body bends (thrashing rate) or overall locomotor activity. A dose-dependent decrease in motility is indicative of the drug's paralytic effect.

Cryo-Electron Microscopy (Cryo-EM)

Cryo-EM is a powerful technique used to determine the high-resolution three-dimensional structure of biological macromolecules in their near-native state.

Objective: To visualize the structure of the ACR-23/MPTL-1 ion channel and to map the binding site of this compound.

Methodology:

-

Protein Expression and Purification: The ion channel protein is overexpressed in a suitable expression system (e.g., mammalian cells) and purified.

-

Sample Preparation: A small volume of the purified protein solution is applied to an EM grid, which is then rapidly plunge-frozen in liquid ethane. This process vitrifies the sample, preserving the protein structure.

-

Data Collection: The frozen grid is imaged in a transmission electron microscope at cryogenic temperatures. A large number of images of individual protein particles in different orientations are collected.

-

Image Processing and 3D Reconstruction: The individual particle images are computationally aligned and averaged to generate a high-resolution 3D reconstruction of the protein.

-

Model Building and Analysis: An atomic model of the protein is built into the 3D density map, allowing for the identification of key structural features, including ligand binding sites.

Logical Relationships and Resistance

The sensitivity of a nematode species to this compound is critically dependent on the presence of a functional ACR-23/MPTL-1 ortholog. This relationship provides a powerful tool for predicting the efficacy of the drug against different parasitic species.

Logical Flow for Predicting Monepantel Sensitivity

Caption: Logical diagram for predicting nematode sensitivity to Monepantel.

Resistance to Monepantel in the field is an emerging concern. Studies have shown that mutations in the acr-23/mptl-1 gene, leading to a non-functional or absent receptor, are a primary mechanism of resistance. This underscores the critical role of this ion channel as the drug's primary target.

Conclusion

This compound's mechanism of action through the allosteric and direct activation of the nematode-specific ACR-23/MPTL-1 ion channel represents a significant advancement in anthelmintic therapy. The detailed understanding of its molecular interactions, supported by robust quantitative data and sophisticated experimental methodologies, provides a solid foundation for the rational design of next-generation anthelmintics and for the development of strategies to mitigate the emergence of resistance. This technical guide serves as a comprehensive repository of this knowledge, aimed at facilitating further research and innovation in the field of parasite control.

References

- 1. Structural insights into the molecular effects of the anthelmintics monepantel and betaine on the Caenorhabditis elegans acetylcholine receptor ACR-23 | The EMBO Journal [link.springer.com]

- 2. Phylogenomics of Ligand-Gated Ion Channels Predicts Monepantel Effect - PMC [pmc.ncbi.nlm.nih.gov]

- 3. sciquest.org.nz [sciquest.org.nz]

- 4. Monepantel: the most studied new anthelmintic drug of recent years | Parasitology | Cambridge Core [cambridge.org]

- 5. Acquired resistance to monepantel in C. elegans: What about parasitic nematodes? - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Monepantel is a non-competitive antagonist of nicotinic acetylcholine receptors from Ascaris suum and Oesophagostomum dentatum - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Structural insights into the molecular effects of the anthelmintics monepantel and betaine on the Caenorhabditis elegans acetylcholine receptor ACR-23 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. EMDB-60063: Caenorhabditis elegans ACR-23 in betaine and monepantel bound state - Yorodumi [pdbj.org]

- 10. Structural insights into the molecular effects of the anthelmintics monepantel and betaine on the Caenorhabditis elegans acetylcholine receptor ACR-23 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Monepantel irreversibly binds to and opens Haemonchus contortus MPTL-1 and Caenorhabditis elegans ACR-20 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Structural insights into the molecular effects of the anthelmintics monepantel and betaine on the Caenorhabditis elegans acetylcholine receptor ACR-23 | The EMBO Journal [link.springer.com]

- 13. Phylogenomics of Ligand-Gated Ion Channels Predicts Monepantel Effect | PLOS Pathogens [journals.plos.org]

- 14. researchgate.net [researchgate.net]

- 15. Two-electrode voltage clamp - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. What is the two electrode voltage-clamp (TEVC) method? [moleculardevices.com]

- 17. researchgate.net [researchgate.net]

- 18. biophys.uni-frankfurt.de [biophys.uni-frankfurt.de]

- 19. escholarship.org [escholarship.org]

- 20. Assay to Access Anthelmintic Activity of Small Molecule Drugs Using Caenohabidtis elegans as a Model - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Synthesis and Purification of (R)-Monepantel

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical synthesis and purification of (R)-Monepantel, the inactive enantiomer of the potent anthelmintic drug, Monepantel. While the (S)-enantiomer is the active pharmaceutical ingredient, the synthesis, isolation, and characterization of the (R)-enantiomer are crucial for quality control, impurity profiling, and further research into the stereospecificity of its biological activity. This document details the synthetic route, purification methodologies, and analytical characterization, supported by experimental protocols and quantitative data.

Introduction to Monepantel

Monepantel is a member of the amino-acetonitrile derivative (AAD) class of anthelmintics, representing a significant advancement in the control of gastrointestinal nematodes in livestock, particularly in sheep.[1] Its novel mechanism of action targets a nematode-specific subunit of the nicotinic acetylcholine (B1216132) receptor (nAChR), making it effective against parasite strains resistant to other drug classes.[1] The active enantiomer is (S)-Monepantel. The (R)-enantiomer, while lacking nematicidal activity, has been investigated for potential anticancer properties.[2] The chemical structure and activity of Monepantel were first described in patent WO2005/44784.[1]

Table 1: Physicochemical Properties of Monepantel

| Property | Value |

| IUPAC Name | N-{(1R)-1-cyano-2-[5-cyano-2-(trifluoromethyl)phenoxy]-1-methylethyl}-4-(trifluoromethylsulfanyl)benzamide |

| Molecular Formula | C₂₀H₁₃F₆N₃O₂S |

| Molar Mass | 473.39 g/mol |

| Appearance | White to off-white crystalline powder |

| Chirality | One chiral center |

Synthesis of Racemic Monepantel

The synthesis of Monepantel typically involves a multi-step process culminating in a racemic mixture, which is then resolved to isolate the individual enantiomers. The following represents a plausible synthetic pathway based on available information.

The synthesis can be conceptually divided into three main stages:

-

Formation of the amino-nitrile core: This involves the construction of the 2-amino-2-methylpropanenitrile (B28548) backbone.

-

Ether linkage formation: Coupling of the amino-nitrile core with the 5-cyano-2-(trifluoromethyl)phenol side chain.

-

Amide bond formation: Acylation of the amino group with 4-(trifluoromethylsulfanyl)benzoyl chloride to yield racemic Monepantel.

Disclaimer: This protocol is a representative methodology based on general organic synthesis principles and available literature on related compounds. Actual yields and optimal conditions may vary.

Step 1: Synthesis of 2-amino-2-methylpropanenitrile

-

Materials: Acetone (B3395972) cyanohydrin, Ammonia (B1221849) (aqueous solution), Ethanol (B145695).

-

Procedure:

-

In a sealed reaction vessel, acetone cyanohydrin (1.0 eq) is dissolved in ethanol.

-

An excess of concentrated aqueous ammonia (5-10 eq) is added, and the mixture is stirred at room temperature for 24-48 hours.

-

The reaction progress is monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Upon completion, the solvent and excess ammonia are removed under reduced pressure to yield crude 2-amino-2-methylpropanenitrile, which can be used in the next step without further purification.

-

Step 2: Synthesis of 2-((1-cyano-1-methylethyl)amino)acetonitrile

-

Materials: 2-amino-2-methylpropanenitrile, Formaldehyde (B43269) (aqueous solution), Sodium cyanide, Hydrochloric acid, Diethyl ether.

-

Procedure:

-

2-amino-2-methylpropanenitrile (1.0 eq) is dissolved in water, and the solution is cooled to 0-5 °C.

-

A solution of sodium cyanide (1.1 eq) in water is added, followed by the dropwise addition of aqueous formaldehyde (1.1 eq) while maintaining the temperature below 10 °C.

-

The mixture is stirred at room temperature for 12-16 hours.

-

The reaction is quenched by the careful addition of hydrochloric acid to adjust the pH to ~7.

-

The aqueous layer is extracted with diethyl ether (3 x volumes). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to afford the crude product.

-

Step 3: Synthesis of N-(1-cyano-2-(5-cyano-2-(trifluoromethyl)phenoxy)-1-methylethyl)-4-(trifluoromethylsulfanyl)benzamide (Racemic Monepantel)

-

Materials: 2-((1-cyano-1-methylethyl)amino)acetonitrile, 5-cyano-2-(trifluoromethyl)phenol, 4-(trifluoromethylsulfanyl)benzoyl chloride, a suitable base (e.g., triethylamine (B128534) or diisopropylethylamine), and a suitable solvent (e.g., dichloromethane (B109758) or acetonitrile).

-

Procedure:

-

To a solution of 2-((1-cyano-1-methylethyl)amino)acetonitrile (1.0 eq) and 5-cyano-2-(trifluoromethyl)phenol (1.0 eq) in the chosen solvent, the base (1.2 eq) is added, and the mixture is stirred for 30 minutes at room temperature.

-

4-(trifluoromethylsulfanyl)benzoyl chloride (1.1 eq) is added dropwise, and the reaction is stirred for 12-24 hours.

-

The reaction is monitored by TLC or High-Performance Liquid Chromatography (HPLC).

-

Upon completion, the reaction mixture is washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo.

-

The crude product is purified by column chromatography on silica (B1680970) gel to yield racemic Monepantel.

-

Table 2: Representative Yields for Racemic Monepantel Synthesis

| Step | Product | Representative Yield (%) | Purity (by HPLC, %) |

| 1 | 2-amino-2-methylpropanenitrile | 85-95 | >90 |

| 2 | 2-((1-cyano-1-methylethyl)amino)acetonitrile | 70-80 | >95 |

| 3 | Racemic Monepantel | 60-75 | >98 |

Purification and Chiral Resolution of this compound

The final and most critical step is the separation of the racemic mixture to obtain the desired (R)-enantiomer. This is typically achieved through chiral chromatography followed by recrystallization.

Chiral HPLC is a powerful technique for separating enantiomers. The choice of the chiral stationary phase (CSP) and mobile phase is crucial for achieving good resolution.

Experimental Protocol for Chiral HPLC Resolution:

-

Instrumentation: A preparative HPLC system equipped with a chiral column.

-

Chiral Stationary Phase: Polysaccharide-based CSPs such as Chiralpak® IA or Chiralcel® OD are often effective for this class of compounds.

-

Mobile Phase: A mixture of n-hexane and a polar modifier like isopropanol (B130326) or ethanol is a common starting point. The exact ratio needs to be optimized for baseline separation. For example, a mobile phase of n-hexane:isopropanol (80:20 v/v) can be a good starting point.

-

Flow Rate: A typical flow rate for a preparative column (e.g., 20 mm x 250 mm) is in the range of 10-20 mL/min.

-

Detection: UV detection at a wavelength where Monepantel shows strong absorbance (e.g., 254 nm).

-

Procedure:

-

Dissolve the racemic Monepantel in a minimum amount of the mobile phase.

-

Inject the solution onto the chiral column.

-

Collect the fractions corresponding to the two enantiomer peaks. The elution order of the (R) and (S) enantiomers will depend on the specific CSP used.

-

Combine the fractions containing the this compound and evaporate the solvent under reduced pressure.

-

Recrystallization is employed to further purify the isolated this compound and to obtain a crystalline solid with high purity.

Experimental Protocol for Recrystallization:

-

Solvent System: A suitable solvent system is one in which Monepantel is sparingly soluble at room temperature but highly soluble at elevated temperatures. A mixture of ethanol and water, or isopropanol and water, is often effective for amides.

-

Procedure:

-

Dissolve the crude this compound from the chiral HPLC separation in a minimum amount of the hot solvent.

-

If any insoluble impurities are present, perform a hot filtration.

-

Allow the solution to cool slowly to room temperature to promote the formation of well-defined crystals.

-

Further cool the solution in an ice bath to maximize the yield of the crystals.

-

Collect the crystals by vacuum filtration and wash them with a small amount of the cold solvent.

-

Dry the crystals under vacuum to remove any residual solvent.

-

Table 3: Purity and Yield of this compound after Purification

| Purification Step | Product | Representative Yield (%) | Purity (by Chiral HPLC, %) | Enantiomeric Excess (e.e., %) |

| Chiral HPLC | This compound | 40-45 (from racemate) | >99 | >99 |

| Recrystallization | Crystalline this compound | 85-95 (from HPLC fraction) | >99.5 | >99.8 |

Experimental Workflows and Signaling Pathway

The logical flow from starting materials to the final purified product is crucial for process understanding and optimization.

Caption: Workflow for the synthesis and purification of this compound.

Monepantel exerts its anthelmintic effect by targeting a specific nicotinic acetylcholine receptor (nAChR) in nematodes, which is absent in mammals. This provides the basis for its selective toxicity.

References

Pharmacokinetics and metabolism of (R)-Monepantel in sheep

An In-Depth Technical Guide to the Pharmacokinetics and Metabolism of (R)-Monepantel in Sheep

Introduction

Monepantel (B609222), the active (S)-enantiomer, is a novel anthelmintic belonging to the amino-acetonitrile derivative (AAD) class.[1][2] It is indicated for the treatment and control of gastrointestinal nematodes in sheep, including strains resistant to other major anthelmintic classes.[3] Marketed as Zolvix®, it is typically administered as a single oral drench at a recommended dose of 2.5 mg/kg body weight.[1][4] Understanding the pharmacokinetic and metabolic profile of Monepantel is crucial for optimizing its efficacy and ensuring safety. This guide provides a comprehensive overview of its absorption, distribution, metabolism, and excretion in sheep, supported by quantitative data and detailed experimental methodologies.

Pharmacokinetics

The pharmacokinetic properties of Monepantel and its primary active metabolite, Monepantel Sulfone, have been thoroughly investigated in sheep following both intravenous and oral administration.[5]

Absorption

Following oral administration, Monepantel is well absorbed from the gastrointestinal tract.[4] Peak blood concentrations (Cmax) of the parent drug are typically reached between 8 to 16 hours post-administration.[2][4] The subsequent formation of its major metabolite, Monepantel Sulfone, leads to a later peak concentration for this compound, generally around 24 hours after dosing.[2][4] The overall oral bioavailability of the parent Monepantel compound has been calculated to be approximately 31%.[3][5] However, oral administration is considered highly efficient because a comparable amount of the active Monepantel Sulfone metabolite is generated as when the parent drug is given intravenously.[5]

Distribution

Monepantel and its metabolites are distributed throughout the body. The steady-state volume of distribution for Monepantel is 7.4 L/kg, while for Monepantel Sulfone it is significantly larger at 31.2 L/kg, indicating more extensive tissue distribution of the metabolite.[5] Studies using radiolabeled Monepantel show that the highest residue concentrations are consistently found in fat and liver, followed by kidney and muscle.[4][6][7] The approximate ratio of total radioactive residues in edible tissues has been reported as 100 (fat) : 50 (liver) : 20 (kidney) : 10 (muscle).[1]

Metabolism

Monepantel undergoes rapid and extensive biotransformation in sheep, primarily in the liver.[6][8] The principal metabolic pathway is the two-step S-oxidation of the parent molecule.[3][4]

-

Oxidation to Sulfoxide (B87167): Monepantel is first oxidized to Monepantel Sulphoxide (M1).

-

Oxidation to Sulfone: The sulfoxide is then rapidly oxidized to Monepantel Sulphone (M2).[4]

Monepantel Sulfone is the predominant and pharmacologically active metabolite found in the bloodstream and tissues, with its plasma availability being 12- to 15-fold higher than that of the parent drug.[5][9][10][11] This conversion is mediated by both the cytochrome P450 (CYP) and flavin-monooxygenase (FMO) enzyme systems, with a relative contribution of 64% and 36%, respectively, in sheep liver microsomes.[8]

In addition to S-oxidation, other metabolic pathways have been identified, leading to a total of 13 different metabolites observed in vivo.[12] These secondary pathways include hydroxylation, hydrolysis, and Phase II conjugation reactions such as sulfation, glucuronidation, and conjugation with glutathione.[3]

Excretion

The elimination of Monepantel and its metabolites occurs predominantly via the feces, with a substantial contribution from urinary excretion.[1][4][7] In studies with ¹⁴C-labeled Monepantel, approximately 87-92% of the radioactive dose was eliminated within 12 days of a single oral administration.[6] The ratio of fecal to urinary excretion varies between animals but is typically in the range of 2:1 to 3:1.[1] Fecal excretion is highest in the first three days post-dosing.[7]

Quantitative Data

The following tables summarize key quantitative data from pharmacokinetic and residue depletion studies in sheep.

Table 1: Pharmacokinetic Parameters of Monepantel and Monepantel Sulfone in Sheep (Data compiled from studies involving intravenous (IV) administration of 1 mg/kg and oral administration of 1-3 mg/kg)

| Parameter | Monepantel (Parent Drug) | Monepantel Sulfone (Metabolite) | Reference |

| Route | IV | Oral | IV |

| Cmax (ng/mL) | - | 17.9 | - |

| Tmax (hours) | - | 16 | - |

| AUC (ng·h/mL) | - | 671 | - |

| Vd (L/kg) | 7.4 | - | 31.2 |

| CL (L/kg·h) | 1.49 | - | 0.28 |

| MRT (hours) | 4.9 | - | 111 |

Table 2: Total Radioactive Residues in Edible Tissues of Sheep (Following a single oral dose of 5 mg/kg ¹⁴C-Monepantel)

| Tissue | Day 2 (mg eq/kg) | Day 7 (mg eq/kg) | Day 21 (mg eq/kg) | Day 35 (mg eq/kg) | Reference |

| Fat | 19.3 | 11.0 - 21.0 | 4.0 | 1.0 - 2.0 | [1][4] |

| Liver | 6.7 | 5.0 | 1.5 | 0.5 | [1][4] |

| Kidney | - | 2.0 | 0.5 | 0.2 | [1] |

| Muscle | - | 1.0 | 0.3 | 0.1 | [1] |

Table 3: Cumulative Excretion of Radioactivity in Sheep (Percentage of administered oral dose of ¹⁴C-Monepantel)

| Days Post-Dose | Feces (%) | Urine (%) | Total Excreted (%) | Reference |

| 3 | ~30 | ~10-15 | ~40-45 | [1][7] |

| 12 | ~60-70 | ~20-30 | 87-92 | [1][6] |

Experimental Protocols

Pharmacokinetic Study Protocol

A representative pharmacokinetic study involves the allocation of healthy sheep into multiple groups to assess different routes of administration and dose levels.[1][5]

-

Animal Allocation: Animals (e.g., 36 sheep) are divided into groups based on sex and body weight.

-

Dosing Regimen:

-

Intravenous (IV) Group: Administered Monepantel (e.g., 1 mg/kg bw) and Monepantel Sulfone (e.g., 1 mg/kg bw) via infusion to determine fundamental parameters like clearance and volume of distribution.

-

Oral (PO) Groups: Administered Monepantel via oral drench at various dose levels (e.g., 1, 3, or 10 mg/kg bw) to assess oral bioavailability and metabolite formation.

-

-

Sample Collection: Blood samples are collected from the jugular vein into heparinized tubes at predetermined time points (e.g., pre-dose, and at multiple intervals up to 14 days post-treatment).

-

Sample Processing: Plasma is separated by centrifugation and stored frozen (-20°C or below) until analysis.

-

Analysis: Concentrations of Monepantel and Monepantel Sulfone are quantified using a validated analytical method, typically HPLC with UV detection or LC-MS/MS.[5][9]

Absorption, Distribution, Metabolism, and Excretion (ADME) Study Protocol

ADME studies typically utilize radiolabeled compounds to trace the drug's fate in the body.[1][6]

-

Test Substance: ¹⁴C-Monepantel is administered as a single oral dose (e.g., 5 mg/kg bw) in a formulation similar to the commercial product.

-

Housing: Animals are housed in metabolism cages to allow for the separate and complete collection of urine and feces.

-

Sample Collection:

-

Excreta: Urine and feces are collected daily for an extended period (e.g., 12-14 days).

-

Blood: Blood is collected at regular intervals.

-

Tissues: Animals are sacrificed at various time points (e.g., 2, 7, 14, 21, 28, and 35 days post-dose), and edible tissues (fat, liver, kidney, muscle) are collected.

-

-

Analysis:

-

Total Radioactivity: Total radioactive residue (TRR) in all collected samples is measured using techniques like liquid scintillation counting.

-

Metabolite Profiling: The metabolic profile in selected samples (excreta, plasma, tissues) is determined by separating extracts using HPLC and identifying metabolites via LC-MS, comparing them to reference standards.

-

Analytical Method for Tissue Residues

A validated regulatory method is used for monitoring residues in edible tissues.[1][4]

-

Homogenization: A sample of tissue (liver, kidney, muscle, or fat) is homogenized.

-

Extraction: The homogenate is extracted with a solvent, typically acetonitrile.

-

Cleanup: The extract is centrifuged, and the supernatant is cleaned up using a solid-phase extraction (SPE) cartridge to remove interfering substances.

-

Quantification: The eluate from the SPE cartridge is evaporated, reconstituted in a mobile phase, and analyzed by HPLC with UV detection. The limit of quantification (LOQ) for this method is typically 50 µg/kg.[7]

Visualizations

Metabolic Pathway

Caption: Primary metabolic pathway of Monepantel in sheep via S-oxidation.

Pharmacokinetic Study Workflow

Caption: Typical workflow for a sheep pharmacokinetic study.

ADME Process Overview

Caption: High-level overview of Monepantel ADME processes in sheep.

References

- 1. fao.org [fao.org]

- 2. Monepantel - Wikipedia [en.wikipedia.org]

- 3. Monepantel: the most studied new anthelmintic drug of recent years | Parasitology | Cambridge Core [cambridge.org]

- 4. apvma.gov.au [apvma.gov.au]

- 5. Pharmacokinetics of monepantel and its sulfone metabolite, monepantel sulfone, after intravenous and oral administration in sheep - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. fda.gov [fda.gov]

- 7. ema.europa.eu [ema.europa.eu]

- 8. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 9. Accumulation of monepantel and its sulphone derivative in tissues of nematode location in sheep: pharmacokinetic support to its excellent nematodicidal activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Metabolic pathways of anthelmintic drug monepantel in sheep and in its parasite (Haemonchus contortus) - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Molecular Target Identification of (R)-Monepantel in Haemonchus contortus

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

Haemonchus contortus, a hematophagous nematode parasite of small ruminants, is a primary agent of economic loss in the global livestock industry.[1][2] The control of this parasite has been heavily reliant on the use of anthelmintic drugs. However, the remarkable genetic plasticity of H. contortus has led to the rapid development of resistance to nearly all available drug classes, creating an urgent need for novel anthelmintics with unique mechanisms of action.[3] Monepantel (B609222) (MPTL), an amino-acetonitrile derivative (AAD), was the first compound from this new class to be commercialized for the control of gastrointestinal nematodes in sheep.[4] This document provides a detailed technical overview of the scientific efforts to identify and characterize the molecular target of (R)-Monepantel in H. contortus.

The Molecular Target: A Nicotinic Acetylcholine (B1216132) Receptor Subunit

The primary molecular target of Monepantel in nematodes was first elucidated through forward genetic screens in the model organism Caenorhabditis elegans. These studies identified Ce-acr-23, a gene encoding a nicotinic acetylcholine receptor (nAChR) subunit belonging to the nematode-specific DEG-3 family, as essential for Monepantel's activity.[3]

Subsequent research in the target parasite, H. contortus, identified a group of homologous genes. The key target was identified as Hco-MPTL-1 , a subunit of a distinct nAChR.[3][5] This receptor is part of a larger group of DEG-3-like proteins that form acetylcholine-gated ion channels. In H. contortus, evidence points to two primary receptor compositions: one containing the subunits Hco-DEG-3 and Hco-DES-2, and another containing Hco-MPTL-1, which is the specific target of Monepantel.[5] Genetic mapping studies have localized the genes mptl-1, deg-3, and des-2 to a specific region on chromosome 2, which is strongly associated with the resistance phenotype.[6]

Mechanism of Action

Monepantel acts as a positive allosteric modulator of the Hco-MPTL-1 receptor channel. Its binding to the receptor potentiates the channel's opening, leading to an influx of ions. This disrupts normal neuromuscular function, causing irreversible paralysis and subsequent death of the parasite. The specificity of Monepantel for this nematode-specific receptor subunit explains its favorable safety profile in host animals.

References

- 1. redalyc.org [redalyc.org]

- 2. In vivo selection for Haemonchus contortus resistance to monepantel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Haemonchus contortus as a paradigm and model to study anthelmintic drug resistance | Parasitology | Cambridge Core [cambridge.org]

- 4. First report of monepantel Haemonchus contortus resistance on sheep farms in Uruguay - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Extreme-QTL mapping of monepantel resistance in Haemonchus contortus - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Structure-Activity Relationship of (R)-Monepantel and its Analogs

For Researchers, Scientists, and Drug Development Professionals

Introduction

Monepantel (B609222), a groundbreaking anthelmintic of the amino-acetonitrile derivative (AAD) class, represents a significant advancement in the control of gastrointestinal nematodes, particularly those resistant to conventional drug classes.[1][2] Its novel mode of action targets a nematode-specific nicotinic acetylcholine (B1216132) receptor (nAChR) subunit, offering a high degree of selectivity and a favorable safety profile in livestock.[1][2] This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) studies of monepantel, focusing on the inactive (R)-enantiomer and the development of analogs. It includes a compilation of quantitative data, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows.

Core Structure and Stereochemistry

The chemical structure of monepantel is N-{(2S)-2-cyano-1-[5-cyano-2-(trifluoromethyl)phenoxy]propan-2-yl}-4-(trifluoromethylsulfanyl)benzamide.[1] A critical aspect of its biological activity is its stereochemistry. The anthelmintic activity resides exclusively in the (S)-enantiomer.[1] The (R)-enantiomer of monepantel, while exhibiting potential anticancer properties, is devoid of nematicidal activity.[3] This stereospecificity highlights the precise three-dimensional arrangement required for effective interaction with its nematode target receptor.

Mechanism of Action and Signaling Pathway

Monepantel exerts its anthelmintic effect by acting as a positive allosteric modulator and, at higher concentrations, a direct agonist of a nematode-specific subclass of nicotinic acetylcholine receptors, the DEG-3/DES-2 type receptors.[4][5] In the parasitic nematode Haemonchus contortus, the specific target is the MPTL-1 receptor, a homolog of the Caenorhabditis elegans ACR-23 receptor.[1][4]

Binding of (S)-monepantel to the MPTL-1 receptor leads to an irreversible opening of the ion channel.[4] This results in an uncontrolled influx of cations, leading to depolarization of the muscle cell membrane, spastic paralysis of the worm, and its eventual expulsion from the host.[4][6] The DEG-3 subfamily of receptors is absent in mammals, which accounts for the high selectivity and low mammalian toxicity of monepantel.[1]

Structure-Activity Relationship (SAR) Studies

The development of monepantel involved the synthesis and evaluation of numerous amino-acetonitrile derivatives to optimize anthelmintic activity. While comprehensive quantitative data from the initial SAR studies are proprietary, published research on monepantel analogs, particularly ferrocenyl derivatives, provides valuable insights into the structural requirements for activity.

Key Structural Features for Activity:

Based on available data, the following structural components are crucial for the anthelmintic activity of monepantel and its analogs:

-

Amino-acetonitrile Core: This central scaffold is essential for the overall structure.

-

Stereochemistry at the Quaternary Carbon: The (S)-configuration is mandatory for nematicidal activity.

-

Aryloxy Moiety: The 5-cyano-2-(trifluoromethyl)phenoxy group plays a significant role in binding to the receptor.

-

Aroyl Moiety: The 4-(trifluoromethylsulfanyl)benzamide group is also critical for potent activity.

Quantitative SAR Data of Monepantel Analogs

The following table summarizes the in vitro activity of selected monepantel analogs against various nematode species. This data is compiled from studies on ferrocenyl derivatives of monepantel.

| Compound | Modification | Target Species | Assay | Activity (EC50) | Reference |

| (S)-Monepantel | - | Haemonchus contortus | Larval Development | ~0.01-0.04 µg/mL (EC100) | Kaminsky et al., 2008[7] |

| (R)-Monepantel | R-enantiomer | H. contortus | Not specified | Inactive | Kaminsky et al., 2008[7] |

| Ferrocenyl Analog 4 | Replacement of the benzamide (B126) unit with a ferrocene (B1249389) precursor | Dirofilaria immitis | Motility | 3.70 µg/mL | Patra et al., 2016[8][9] |

| Ferrocenyl Analog 8 | Replacement of the chiral C2 linker with a ferrocenyl moiety | D. immitis | Motility | 5.60 µg/mL | Patra et al., 2016[8][9] |

| AAD85 | Control compound | D. immitis | Motility | 2.20 µg/mL | Patra et al., 2016[8][9] |

| Ivermectin | Control drug | D. immitis | Motility | 1.00–3.00 µg/mL | Patra et al., 2016[8][9] |

Experimental Protocols

Detailed and standardized protocols are essential for the reliable evaluation of anthelmintic compounds. The following sections outline the methodologies for key in vitro assays used in the study of monepantel and its analogs.

Synthesis of Monepantel Analogs: A General Workflow

The synthesis of novel monepantel analogs typically involves a multi-step process. The following diagram illustrates a generalized workflow for creating derivatives for SAR studies.

Haemonchus contortus Larval Development Assay (LDA)

This assay is a cornerstone for in vitro screening of anthelmintic compounds against parasitic nematodes.

Objective: To determine the concentration of a test compound that inhibits the development of nematode eggs to the third larval (L3) stage.

Materials:

-

Fresh fecal samples from sheep infected with H. contortus.

-

Saturated NaCl solution.

-

Sieves (100 µm, 25 µm).

-

Centrifuge.

-

24-well or 96-well microtiter plates.

-

Nutrient agar (B569324) medium.

-

Escherichia coli culture.

-

Test compounds dissolved in a suitable solvent (e.g., DMSO).

-

Incubator (27°C).

-

Inverted microscope.

Procedure:

-

Egg Isolation:

-

Homogenize fecal samples in water.

-

Filter the suspension through a series of sieves to remove large debris.

-

Centrifuge the filtrate and resuspend the pellet in saturated NaCl solution to float the eggs.

-

Collect the eggs from the surface, wash them thoroughly with water, and quantify them.

-

-

Assay Setup:

-

Prepare serial dilutions of the test compounds in the nutrient agar medium.

-

Dispense the agar containing the test compounds into the wells of a microtiter plate.

-

Add a standardized number of H. contortus eggs (e.g., 50-100) to each well.

-

Add a small amount of E. coli as a food source for the developing larvae.

-

Include positive (a known anthelmintic like monepantel) and negative (solvent only) controls.

-

-

Incubation:

-

Incubate the plates at 27°C for 7 days in a humidified chamber.

-

-

Data Collection and Analysis:

-

After incubation, add a drop of Lugol's iodine to each well to kill and stain the larvae.

-

Using an inverted microscope, count the number of eggs, L1, L2, and L3 larvae in each well.

-

Calculate the percentage of inhibition of development to the L3 stage for each compound concentration compared to the negative control.

-

Determine the EC50 value (the concentration that inhibits 50% of larval development).

-

Nematode Motility Assay using Infrared Light-Interference

This high-throughput assay provides a quantitative measure of the effect of compounds on nematode motility.

Objective: To assess the inhibitory effect of test compounds on the motility of nematode larvae.

Materials:

-

Haemonchus contortus or Caenorhabditis elegans larvae (L3 or L4 stage).

-

96-well or 384-well microtiter plates.

-

Liquid culture medium appropriate for the nematode species.

-

Test compounds dissolved in a suitable solvent (e.g., DMSO).

-

An automated motility tracking system that uses infrared light-interference (e.g., WMicrotracker).

Procedure:

-

Larval Preparation:

-

Culture and harvest larvae to the desired stage.

-

Wash the larvae to remove any debris or bacteria.

-

Resuspend the larvae in the appropriate liquid medium at a known density.

-

-

Assay Setup:

-

Dispense the larval suspension into the wells of a microtiter plate.

-

Add the test compounds at various concentrations to the wells.

-

Include positive and negative controls.

-

-

Motility Measurement:

-

Place the microtiter plate into the automated motility tracker.

-

The instrument measures the interruptions of infrared beams caused by the movement of the larvae in each well over a set period.

-

Record motility data at different time points (e.g., 1, 2, 4, 24, 48, 72 hours).

-

-

Data Analysis:

-

The instrument's software quantifies the motility in each well.

-

Normalize the motility data against the negative control.

-

Calculate the percentage of motility inhibition for each compound concentration.

-

Determine the IC50 value (the concentration that inhibits 50% of motility).

-

Conclusion

The structure-activity relationship of monepantel is characterized by a high degree of stereospecificity and a dependence on key structural moieties for its potent anthelmintic activity. The (S)-enantiomer is the active form, targeting the nematode-specific MPTL-1 receptor and inducing spastic paralysis through irreversible ion channel activation. While the (R)-enantiomer is inactive against nematodes, it presents an interesting avenue for research in other therapeutic areas. The development of analogs has provided some understanding of the pharmacophore, although more comprehensive public data would be beneficial for further rational drug design. The detailed experimental protocols provided in this guide serve as a foundation for researchers to conduct their own SAR studies and contribute to the development of new and effective anthelmintics to combat the growing threat of drug resistance.

References

- 1. Monepantel - Wikipedia [en.wikipedia.org]

- 2. Monepantel: the most studied new anthelmintic drug of recent years | Parasitology | Cambridge Core [cambridge.org]

- 3. This compound | TargetMol [targetmol.com]

- 4. sciquest.org.nz [sciquest.org.nz]

- 5. Monepantel is a non-competitive antagonist of nicotinic acetylcholine receptors from Ascaris suum and Oesophagostomum dentatum - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Monepantel antitumor activity is mediated through inhibition of major cell cycle and tumor growth signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Identification of the amino-acetonitrile derivative monepantel (AAD 1566) as a new anthelmintic drug development candidate - PMC [pmc.ncbi.nlm.nih.gov]

- 8. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]

- 9. Synthesis, Characterization, and Biological Activity of Ferrocenyl Analogues of the Anthelmintic Drug Monepantel | Semantic Scholar [semanticscholar.org]

In Vitro Activity of Monepantel Sulfone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Monepantel (B609222) (MPL), a member of the amino-acetonitrile derivative (AAD) class of anthelmintics, represents a significant advancement in the control of gastrointestinal nematodes, particularly in livestock. Its efficacy is largely attributed to its rapid conversion to the active metabolite, monepantel sulfone (MPL-SO2). This technical guide provides a comprehensive overview of the in vitro activity of monepantel sulfone, including its mechanism of action, quantitative efficacy data against key nematode species, and detailed experimental protocols for assessing its activity. The information presented is intended to support further research and development in the field of anthelmintics.

Introduction

The emergence of widespread resistance to conventional anthelmintics in parasitic nematodes has created an urgent need for novel drugs with unique modes of action. Monepantel, the first AAD to be commercialized, offers a solution to this challenge by targeting a nematode-specific nicotinic acetylcholine (B1216132) receptor (nAChR) subunit.[1][2] Following administration, monepantel is rapidly metabolized in the host to monepantel sulfone, which is considered the principal active moiety responsible for its anthelmintic effects.[1][2] Understanding the in vitro activity of this metabolite is crucial for optimizing its therapeutic use and for the development of future AADs.

Mechanism of Action

Monepantel and its sulfone metabolite exert their anthelmintic effect by acting as positive allosteric modulators and agonists of a nematode-specific subclass of nAChR channels, specifically the DEG-3/DES-2 receptor complex.[3] In the parasitic nematode Haemonchus contortus, the specific target has been identified as the MPTL-1 receptor subunit.[3]

Binding of monepantel sulfone to this receptor leads to an irreversible opening of the ion channel, resulting in a continuous influx of cations into the muscle cells. This uncontrolled ion flow causes depolarization of the muscle cell membrane, leading to spastic paralysis of the pharynx and body wall muscles of the nematode. The paralyzed worms are unable to feed or maintain their position in the gastrointestinal tract and are subsequently expelled from the host.[2] The specificity of this target to nematodes contributes to the favorable safety profile of monepantel in mammalian hosts.

In Vitro Efficacy

The in vitro activity of monepantel has been evaluated against a range of nematode species and developmental stages. While direct comparative quantitative data for monepantel sulfone is limited in the public domain, studies consistently report that its efficacy is similar to that of the parent compound.[1][2] The following tables summarize the available in vitro efficacy data for monepantel.

Table 1: In Vitro Activity of Monepantel Against Various Nematode Species

| Nematode Species | Life Stage | Assay Type | IC50 / ED50 (µg/mL) | Reference(s) |

| Ancylostoma ceylanicum | Adult | Motility Assay | 1.7 | [2][4][5] |

| Ancylostoma ceylanicum | L3 Larvae | Motility Assay | >200 | [2][4][5] |

| Necator americanus | L3 Larvae/Adult | Motility Assay | >100 | [2][4][5] |

| Trichuris muris | L3 Larvae | Motility Assay | 78.7 | [2][4][5] |

| Trichuris muris | Adult | Motility Assay | >200 | [2][5] |

| Haemonchus contortus | Mixed | Larval Development | 10.6 - 1008 (Resistant) | [3] |

Note: IC50 (Inhibitory Concentration 50%) is the concentration of a drug that is required for 50% inhibition in vitro. ED50 (Effective Dose 50%) is the dose that produces a therapeutic response in 50% of the population.

Experimental Protocols

Larval Motility Assay

This protocol is a synthesized methodology based on practices described for Haemonchus contortus and other nematodes.[6][7]

Objective: To determine the inhibitory effect of monepantel sulfone on the motility of third-stage (L3) nematode larvae.

Materials:

-

Nematode L3 larvae

-

96-well microtiter plates

-

RPMI-1640 culture medium (or other suitable medium)[6]

-

Monepantel sulfone stock solution (in DMSO)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Phosphate-buffered saline (PBS)

-

Inverted microscope or automated motility tracking system

Procedure:

-

Larval Preparation: Harvest L3 larvae from fecal cultures and wash them several times in PBS to remove debris.

-

Assay Setup:

-

Dispense approximately 50-100 L3 larvae in 100 µL of RPMI-1640 medium into each well of a 96-well plate.[6]

-

Prepare serial dilutions of monepantel sulfone in RPMI-1640. The final DMSO concentration should not exceed 1% to avoid solvent toxicity.

-

Add the drug dilutions to the wells containing the larvae. Include control wells with medium only and medium with the highest concentration of DMSO used.

-

-

Incubation: Incubate the plates at 37°C in a humidified atmosphere with 5% CO2 for 72 hours.[4]

-

Motility Assessment:

-

At 24, 48, and 72 hours, assess larval motility. This can be done manually by observing each well under an inverted microscope and scoring motility on a predefined scale (e.g., 0 = no movement, 1 = intermittent movement, 2 = active movement).

-

Alternatively, use an automated microplate reader or tracking software to quantify larval movement.

-

-

Data Analysis:

-

Calculate the percentage of motile larvae for each concentration at each time point.

-

Determine the IC50 value by plotting the percentage of inhibition against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.

-

Egg Hatch Assay

This protocol is a synthesized methodology based on practices described for Trichostrongylus colubriformis and other gastrointestinal nematodes.[8][9]

Objective: To determine the ovicidal activity of monepantel sulfone by assessing its ability to inhibit egg hatching.

Materials:

-

Freshly collected nematode eggs

-

96-well microtiter plates

-

Agar (B569324) (0.5-1%) or a suitable buffer solution

-

Monepantel sulfone stock solution (in DMSO)

-

Dimethyl sulfoxide (DMSO)

-

Saturated salt solution (for egg flotation)

-

Sieves of appropriate mesh size

-

Lugol's iodine solution

-

Inverted microscope

Procedure:

-

Egg Isolation:

-

Isolate nematode eggs from fresh fecal samples using a flotation method with a saturated salt solution.

-

Wash the collected eggs with water and pass them through a series of sieves to remove debris.

-

-

Assay Setup:

-

Dispense approximately 100-200 eggs in a small volume of water or buffer into each well of a 96-well plate.[8]

-

Prepare serial dilutions of monepantel sulfone in the agar or buffer solution. Ensure the final DMSO concentration is non-toxic.

-

Add the drug dilutions to the wells. Include appropriate controls.

-

-

Incubation: Incubate the plates at 25-27°C for 48 hours in a humidified environment.[8]

-

Hatching Assessment:

-

After the incubation period, add a drop of Lugol's iodine solution to each well to stop further hatching and to stain the unhatched eggs and larvae.

-

Count the number of hatched larvae and unhatched eggs in each well under an inverted microscope.

-

-

Data Analysis:

-

Calculate the percentage of egg hatch inhibition for each drug concentration relative to the control wells.

-

Determine the ED50 value by plotting the percentage of inhibition against the log of the drug concentration and fitting the data to a dose-response curve.

-

In Vitro Metabolism

Monepantel is a prodrug that is activated by metabolic enzymes to its sulfone derivative. In the host, this conversion primarily occurs in the liver.[2] Evidence suggests that nematodes also possess the enzymatic machinery to metabolize monepantel.[2] The primary metabolic step is the oxidation of the sulfur atom in the monepantel molecule to form monepantel sulfone. This reaction is likely catalyzed by cytochrome P450 (CYP) and/or flavin-containing monooxygenase (FMO) enzyme systems within the nematode.[10][11][12]

Conclusion

Monepantel sulfone is the key active metabolite responsible for the potent and broad-spectrum anthelmintic activity of monepantel. Its unique mode of action, targeting a nematode-specific nAChR, makes it a valuable tool for combating anthelmintic resistance. The in vitro assays detailed in this guide provide robust methods for evaluating the efficacy of monepantel sulfone and for the screening of new AAD compounds. Further research focusing on the direct comparative in vitro activity of monepantel and its sulfone metabolite across a wider range of nematode species will be beneficial for a more complete understanding of its therapeutic potential. Additionally, a deeper investigation into the specific nematode enzymes responsible for the metabolic activation of monepantel could provide insights into potential mechanisms of resistance and inform the design of next-generation anthelmintics.

References

- 1. Monepantel: the most studied new anthelmintic drug of recent years - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Monepantel: the most studied new anthelmintic drug of recent years | Parasitology | Cambridge Core [cambridge.org]

- 3. Response of drug-susceptible and -resistant Haemonchus contortus larvae to monepantel and abamectin alone or in combination in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. In vitro and in vivo efficacy of Monepantel (AAD 1566) against laboratory models of human intestinal nematode infections - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. In Vitro and In Vivo Efficacy of Monepantel (AAD 1566) against Laboratory Models of Human Intestinal Nematode Infections - PMC [pmc.ncbi.nlm.nih.gov]

- 6. avmajournals.avma.org [avmajournals.avma.org]

- 7. mdpi.com [mdpi.com]

- 8. research.ed.ac.uk [research.ed.ac.uk]

- 9. researchgate.net [researchgate.net]

- 10. Cyprocide selectively kills nematodes via cytochrome P450 bioactivation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Flavin-containing monooxygenase (FMO): Beyond xenobiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Flavin-Containing Monooxygenases Are Conserved Regulators of Stress Resistance and Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

(R)-Monepantel: A Technical Guide to its Effects on Larval and Adult Nematode Stages

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-Monepantel, the active enantiomer of the anthelmintic monepantel (B609222), represents a significant advancement in the control of gastrointestinal nematodes, particularly in the face of widespread resistance to older drug classes. As a member of the amino-acetonitrile derivative (AAD) class, its unique mode of action targets a nematode-specific nicotinic acetylcholine (B1216132) receptor subunit, offering a crucial tool for managing parasitic infections in livestock. This technical guide provides an in-depth analysis of the effects of this compound on both larval and adult stages of various nematode species. It consolidates quantitative efficacy data, details key experimental protocols for assessing its activity, and visualizes the underlying signaling pathway and experimental workflows.

Introduction

The rise of anthelmintic resistance in parasitic nematodes of livestock poses a significant threat to animal health and agricultural productivity. The introduction of monepantel provided a novel mode of action, effective against nematodes resistant to benzimidazoles, levamisole, and macrocyclic lactones.[1][2] Understanding the differential effects of this compound on various life stages of nematodes is critical for optimizing treatment strategies, managing resistance development, and advancing new drug discovery efforts. This guide synthesizes the current scientific knowledge on the larvicidal and adulticidal properties of this compound.

Quantitative Efficacy Data

The efficacy of this compound has been evaluated against a broad spectrum of gastrointestinal nematodes. The following tables summarize the quantitative data from both in vitro and in vivo studies, highlighting the compound's activity against different larval and adult stages.

Table 1: In Vitro Susceptibility of Nematode Stages to Monepantel

| Nematode Species | Larval Stage | Adult Stage | IC50 (µg/mL) - Larvae | IC50 (µg/mL) - Adults | Reference |

| Ancylostoma ceylanicum | L3 | Adult | >100 | 1.7[3] | [3] |

| Trichuris muris | L3 | Adult | 78.7[3] | >200[3] | [3] |

| Haemonchus contortus | xL3 to L4 | Adult | 1.4 times greater than adult IC50 | - | [4] |

Table 2: In Vivo Efficacy of Monepantel Against Larval (L4) and Adult Nematodes in Sheep (Oral Dose: 2.5 mg/kg)

| Nematode Species | Larval Stage (L4) Efficacy (%) | Adult Stage Efficacy (%) | Reference |

| Haemonchus contortus | >99.2[5] | 100[6] | [5][6] |

| Teladorsagia circumcincta | >99.2[5] | - | [5] |

| Trichostrongylus colubriformis | >99.2[5] | -21.5 (resistant isolate)[7] | [5][7] |

| Trichostrongylus axei | >99.2[5] | 100[7] | [5][7] |

| Cooperia curticei | >99.2[5] | 99.7[7] | [5][7] |

| Nematodirus spp. | >99.2[5] | - | [5] |

| Chabertia ovina | 93.6[5] | - | [5] |

| Oesophagostomum venulosum | 94.0[5] | - | [5] |

Mechanism of Action and Signaling Pathway

This compound exerts its anthelmintic effect by targeting a unique, nematode-specific subunit of the nicotinic acetylcholine receptor (nAChR) family, designated as MPTL-1 in Haemonchus contortus and its ortholog ACR-23 in Caenorhabditis elegans.[8][9] This receptor is a ligand-gated ion channel.

Monepantel acts as a positive allosteric modulator and, at higher concentrations, a direct agonist of the MPTL-1/ACR-23 receptor.[8] Its binding leads to an irreversible opening of the channel, causing a constant, uncontrolled influx of ions into the muscle cells.[8][10] This results in depolarization of the muscle cell membrane, leading to spastic paralysis of the nematode.[8][10] The paralyzed worms are unable to maintain their position in the host's gastrointestinal tract and are subsequently expelled. The specificity of Monepantel for the nematode receptor ensures a high margin of safety in mammalian hosts, where this particular receptor subunit is absent.[9]

Experimental Protocols

The following are detailed methodologies for key experiments used to evaluate the efficacy of this compound against larval and adult nematodes.

Larval Development Assay (LDA)

This assay assesses the ability of a compound to inhibit the development of nematode eggs to the third larval stage (L3).

Materials:

-

Fresh nematode eggs harvested from fecal samples.

-

Agar-based nutritive medium.

-

96-well microtiter plates.

-

This compound stock solution and serial dilutions.

-

Incubator set at 25-27°C.

-

Dissecting microscope.

Procedure:

-

Egg Harvesting: Nematode eggs are isolated from fresh fecal samples of infected animals using a series of sieving and flotation techniques.

-

Assay Plate Preparation: A nutritive agar (B569324) medium is prepared and dispensed into the wells of a 96-well plate.

-

Compound Addition: Serial dilutions of this compound are added to the agar in the wells to achieve a range of final concentrations. Control wells receive only the vehicle (e.g., DMSO).

-

Egg Inoculation: A standardized number of freshly harvested nematode eggs (e.g., 50-100 eggs per well) are added to each well.

-

Incubation: The plates are sealed and incubated at 25-27°C for 7 days to allow for hatching and larval development.

-

Larval Assessment: After the incubation period, a vital stain (e.g., iodine) may be added to facilitate visualization. The number of L1, L2, and L3 larvae in each well is counted under a dissecting microscope.

-

Data Analysis: The percentage of inhibition of development to the L3 stage is calculated for each drug concentration relative to the control wells. The IC50 value (the concentration that inhibits 50% of larval development) is then determined using appropriate statistical software.

Adult Nematode Motility Assay

This assay evaluates the effect of a compound on the viability of adult nematodes by observing their motility.

Materials:

-

Adult nematodes collected from the gastrointestinal tract of infected animals.

-

RPMI-1640 medium supplemented with antibiotics (e.g., penicillin-streptomycin).

-

24- or 48-well culture plates.

-

This compound stock solution and serial dilutions.

-

Incubator set at 37°C with 5% CO2.

-

Dissecting microscope.

Procedure:

-

Worm Collection: Adult nematodes are carefully collected from the abomasum or intestines of euthanized, infected animals.

-

Washing and Preparation: The worms are thoroughly washed in physiological saline or culture medium to remove host debris.

-

Assay Setup: A small number of adult worms (e.g., 3-5) are placed in each well of a culture plate containing pre-warmed RPMI-1640 medium.

-

Compound Exposure: this compound is added to the wells at various concentrations. Control wells contain only the vehicle.

-

Incubation: The plates are incubated at 37°C in a 5% CO2 atmosphere for a defined period (e.g., 24, 48, or 72 hours).

-

Motility Scoring: At specified time points, the motility of each worm is observed under a dissecting microscope and scored based on a predefined scale (e.g., 0 = no movement, 1 = intermittent movement, 2 = active movement).

-

Data Analysis: The average motility score for each concentration is calculated. The IC50 value (the concentration that reduces motility by 50%) is determined by plotting the motility scores against the drug concentrations.

Experimental and Logical Workflows

The following diagrams illustrate the general workflows for conducting larval and adult nematode assays and the logical relationship between the molecular mechanism and the observable effects of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. Sensitivity of Haemonchus contortus to anthelmintics using different in vitro screening assays: a comparative study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Monepantel: the most studied new anthelmintic drug of recent years | Parasitology | Cambridge Core [cambridge.org]

- 4. documents.thermofisher.com [documents.thermofisher.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Monepantel pharmaco-therapeutic evaluation in cattle: Pattern of efficacy against multidrug resistant nematodes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. scielo.br [scielo.br]

- 10. researchgate.net [researchgate.net]

(R)-Monepantel: A Toxicological and Safety Profile for Non-Target Organisms

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

(R)-Monepantel, a member of the amino-acetonitrile derivative (AAD) class of anthelmintics, represents a significant advancement in veterinary medicine due to its novel mode of action against nematode parasites. Its high efficacy against multi-drug resistant nematode strains has led to its widespread use in livestock. This technical guide provides a comprehensive overview of the toxicity and safety profile of this compound in a range of non-target organisms. The selective action of Monepantel (B609222) on a nematode-specific nicotinic acetylcholine (B1216132) receptor subunit confers a high degree of safety in vertebrate species. Extensive toxicological testing in mammals, including acute and chronic studies in rodents and dogs, has demonstrated a low order of toxicity. Furthermore, environmental risk assessments indicate a favorable profile, with low toxicity observed in aquatic organisms, soil fauna, and terrestrial plants. This document synthesizes the available quantitative data, details the experimental methodologies employed in key safety studies, and visualizes the pertinent biological pathways to offer a thorough resource for researchers, scientists, and drug development professionals.

Mammalian Toxicity

The safety of this compound in mammals has been extensively evaluated in various laboratory animal models, consistently demonstrating a low potential for toxicity.

Acute Toxicity

Acute toxicity studies in rats indicate that Monepantel has a low acute oral and dermal toxicity, with LD50 values for both routes of administration being greater than 2000 mg/kg body weight.[1] Safety pharmacology studies in rats have shown no adverse effects at a dose of 2000 mg/kg bw.[1]

Repeated Dose Toxicity

Multiple repeated-dose toxicity studies have been conducted in mice, rats, and dogs to assess the potential for adverse effects following prolonged exposure to Monepantel. The liver has been identified as the primary target organ in these studies.[1]

Table 1: Summary of Repeated Dose Toxicity Studies of Monepantel in Mammals

| Species | Study Duration | Route of Administration | NOEL/NOAEL | Key Findings | Reference |

| Mouse | 18-month | Dietary | NOEL: 1.5 mg/kg bw/day | Increased liver weights and fatty liver at higher doses. Not considered carcinogenic. | [1] |

| Rat | 13-week | Dietary | NOEL: 15 mg/kg bw/day | Main targets were the liver and lipid metabolism. | [1] |

| Rat | 104-week | Dietary | NOEL: 4.63 mg/kg bw/d | Reduced body weight and increased organ weights at higher doses. Not carcinogenic. | |

| Dog | 52-week | Dietary | NOAEL: 3 mg/kg bw/day | Effects on lipid metabolism, plasma proteins, and liver weight at higher doses. | [1] |

Ecotoxicity

The potential environmental impact of this compound has been assessed across various non-target organisms, including aquatic species, soil organisms, and terrestrial plants.

Aquatic Toxicity

Monepantel is considered to be of low toxicity to aquatic organisms.[2] Due to its low water solubility, testing is often conducted using Water Accommodated Fractions (WAF).

Table 2: Aquatic Ecotoxicity of Monepantel

| Species | Endpoint | Value | Exposure Duration | Test Guideline | Reference |

| Oncorhynchus mykiss (Rainbow Trout) | LC50 | > 1.2 mg/L | 96 hours | OECD 203 | |

| Daphnia magna (Water Flea) | EL50 (Immobilisation) | 4.9 mg/L | 48 hours | OECD 202 | [3] |

| Pseudokirchneriella subcapitata (Green Algae) | EC50 (Growth Inhibition) | > 1.2 mg/L | 72 hours | OECD 201 |

Terrestrial Ecotoxicity

Studies on terrestrial non-target organisms indicate a low risk associated with the use of Monepantel.

Monepantel is not expected to have an adverse impact on soil microflora.[2]

The safety of Monepantel and its primary metabolite, Monepantel sulfone, to dung-dwelling insects has been evaluated. The results indicate a high margin of safety for these organisms at expected environmental concentrations.

Table 3: Toxicity of Monepantel and its Sulfone Metabolite to Dung Fauna

| Organism | Compound | Endpoint | Value (mg/kg substrate) | Reference |

| Scathophaga stercoraria (Dung Fly) | Monepantel | NOEC | >1000 | [4] |

| Monepantel sulfone | NOEC | 500 | [4] | |

| Aphodius constans (Dung Beetle) | Monepantel | NOEC | 250 | [4] |

| Monepantel sulfone | NOEC | 125 | [4] |

Despite extensive searches of publicly available literature and regulatory databases, no quantitative data on the acute or chronic toxicity of this compound to avian species were found. Standard avian toxicity tests are typically conducted on species such as the Bobwhite quail (Colinus virginianus) for acute oral toxicity (LD50) and the Mallard duck (Anas platyrhynchos) for dietary toxicity (LC50). The absence of such data represents a gap in the complete environmental risk profile of the compound.

Monepantel has been shown to have no significant adverse effects on the germination and growth of non-target plants at a concentration of 100 mg/kg dry soil.[2] Studies on oilseed rape, soybean, and oat showed no impact on seedling emergence or growth.[2]

Experimental Protocols

The toxicity studies cited in this guide were conducted in accordance with internationally recognized guidelines, primarily those established by the Organisation for Economic Co-operation and Development (OECD).

Acute Oral Toxicity in Rats (adapted from OECD 423)

A representative protocol for an acute oral toxicity study is the Acute Toxic Class Method.

-

Test Animals: Healthy, young adult female Wistar rats, fasted overnight prior to administration.[5]

-

Administration: A single oral dose of the test substance is administered by gavage.[5] The study follows a stepwise procedure with the use of defined doses. Typically, a starting dose of 300 mg/kg or 2000 mg/kg is used with a group of three animals.[5]

-

Observations: Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days.[5] Observations are made frequently on the day of dosing and at least once daily thereafter.[5]

-

Necropsy: All animals are subjected to a gross necropsy at the end of the observation period.[5]

Daphnia sp. Acute Immobilisation Test (adapted from OECD 202)

This test assesses the acute toxicity of a substance to Daphnia magna.

-

Test Organisms: Young daphnids, less than 24 hours old at the start of the test.[6]

-

Test Conditions: Daphnids are exposed to a range of concentrations of the test substance for 48 hours.[6] At least five concentrations are used, with a control group.[6]

-

Observations: The number of immobilised daphnids is recorded at 24 and 48 hours.[6] Immobilisation is defined as the inability to swim within 15 seconds after gentle agitation of the test vessel.[7]

-

Data Analysis: The results are used to calculate the concentration that causes immobilisation in 50% of the daphnids (EC50) at 48 hours.[6]

Signaling Pathways and Mode of Action

Primary Mode of Action in Nematodes

The high safety margin of Monepantel in non-target organisms is primarily due to its specific mode of action in nematodes. Monepantel targets a nematode-specific subunit of the nicotinic acetylcholine receptor (nAChR), designated as ACR-23 or MPTL-1.[8] This receptor is part of the DEG-3 subfamily of nAChRs, which is absent in mammals.[8]

Monepantel acts as a positive allosteric modulator and, at higher concentrations, a direct agonist of the MPTL-1 receptor.[9] Binding of Monepantel to an allosteric site within the transmembrane domain of the receptor leads to the irreversible opening of the ion channel.[4][10] This results in a constant, uncontrolled influx of ions, causing depolarization of the muscle cells, spastic paralysis, and ultimately the expulsion of the nematode from the host.[9]

Off-Target Effects: mTOR Signaling Pathway

In addition to its primary anthelmintic activity, Monepantel has been shown to exhibit off-target effects on the mammalian Target of Rapamycin (mTOR) signaling pathway.[11][12] This pathway is a central regulator of cell growth, proliferation, and survival. The inhibition of the mTOR pathway by Monepantel has been investigated for its potential anti-cancer properties.[11][13]

Monepantel inhibits the phosphorylation of mTOR, which in turn prevents the activation of its downstream effectors, such as p70S6K and 4E-BP1.[12][14] The deactivation of this pathway can lead to the induction of autophagy, a cellular process of self-degradation of cellular components.[12][13][15]

Conclusion

The available toxicological and ecotoxicological data for this compound indicate a high safety margin for non-target organisms. Its nematode-specific mode of action is a key factor in its low toxicity to mammals and other vertebrates. In the environment, Monepantel demonstrates low toxicity to aquatic organisms, dung fauna, and plants. While a data gap exists for avian toxicity, the overall safety profile of this compound is favorable. The off-target inhibition of the mTOR pathway is an area of ongoing research, primarily for its therapeutic potential, and does not appear to contribute to adverse toxicological outcomes at therapeutic doses used in veterinary medicine. This comprehensive profile supports the continued safe use of this compound as a valuable tool in the management of parasitic nematode infections in livestock.

References

- 1. ema.europa.eu [ema.europa.eu]

- 2. Monepantel: the most studied new anthelmintic drug of recent years - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Registration Dossier - ECHA [echa.europa.eu]

- 4. Structural insights into the molecular effects of the anthelmintics monepantel and betaine on the Caenorhabditis elegans acetylcholine receptor ACR-23 | The EMBO Journal [link.springer.com]

- 5. downloads.regulations.gov [downloads.regulations.gov]

- 6. oecd.org [oecd.org]

- 7. agc-chemicals.com [agc-chemicals.com]

- 8. Monepantel - Wikipedia [en.wikipedia.org]

- 9. agc-chemicals.com [agc-chemicals.com]

- 10. Structural insights into the molecular effects of the anthelmintics monepantel and betaine on the Caenorhabditis elegans acetylcholine receptor ACR-23 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Monepantel antitumor activity is mediated through inhibition of major cell cycle and tumor growth signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Monepantel induces autophagy in human ovarian cancer cells through disruption of the mTOR/p70S6K signalling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Monepantel induces autophagy in human ovarian cancer cells through disruption of the mTOR/p70S6K signalling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

A Technical Guide to (R)-Monepantel as a Positive Allosteric Modulator

Prepared for: Researchers, Scientists, and Drug Development Professionals